N-Methyl-N-(2-oxido-1,3,2-oxazaphosphinan-2-yl)-N-(4-(2-phenylvinyl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC86437 is a chemical compound with the molecular formula C18H21N2O2P It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC86437 involves several steps, starting with the preparation of the core structure. The reaction typically begins with the formation of a phosphonate ester, followed by the introduction of the nitrogen-containing groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC86437 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NSC86437 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrogen-containing groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, with conditions varying based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate esters, while reduction can produce various amine derivatives.
Scientific Research Applications
NSC86437 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: NSC86437 is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which NSC86437 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
NSC86437 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC12345: This compound has a similar core structure but different functional groups, leading to distinct properties and applications.
NSC67890: Another related compound with variations in its nitrogen-containing groups, resulting in different biological activities.
The unique structure of NSC86437, particularly its phosphonate ester and nitrogen-containing groups, sets it apart from these similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
470-13-3 |
---|---|
Molecular Formula |
C18H21N2O2P |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-methyl-2-oxo-N-[4-[(E)-2-phenylethenyl]phenyl]-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C18H21N2O2P/c1-20(23(21)19-14-5-15-22-23)18-12-10-17(11-13-18)9-8-16-6-3-2-4-7-16/h2-4,6-13H,5,14-15H2,1H3,(H,19,21)/b9-8+ |
InChI Key |
SFQWNRRXORXBRQ-CMDGGOBGSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)P3(=O)NCCCO3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=CC2=CC=CC=C2)P3(=O)NCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.